molecular formula C13H28O4S2 B14725521 1,1-Bis(ethylsulfonyl)-2-methyloctane CAS No. 6331-41-5

1,1-Bis(ethylsulfonyl)-2-methyloctane

Cat. No.: B14725521
CAS No.: 6331-41-5
M. Wt: 312.5 g/mol
InChI Key: HZMXJVJBVGTEOY-UHFFFAOYSA-N
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Description

1,1-Bis(ethylsulfonyl)-2-methyloctane is an organic compound characterized by the presence of two ethylsulfonyl groups attached to a central carbon atom, with a methyl group on the second carbon of an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(ethylsulfonyl)-2-methyloctane typically involves the reaction of 2-methyloctane with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the ethylsulfonyl chloride reacts with the hydrogen atoms on the central carbon of 2-methyloctane, replacing them with ethylsulfonyl groups.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(ethylsulfonyl)-2-methyloctane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The ethylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Bis(ethylsulfonyl)-2-methyloctane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(ethylsulfonyl)-2-methyloctane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong interactions with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The pathways involved may include enzyme inhibition or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(phenylsulfonyl)ethylene
  • 1,1-Bis(trimethylsilyl)-1H,1′H-4,4′-bipyridinylidene
  • 1,1-Bis(diphenylphosphino)methane

Uniqueness

1,1-Bis(ethylsulfonyl)-2-methyloctane is unique due to its specific structural configuration, which imparts distinct chemical properties

Properties

CAS No.

6331-41-5

Molecular Formula

C13H28O4S2

Molecular Weight

312.5 g/mol

IUPAC Name

1,1-bis(ethylsulfonyl)-2-methyloctane

InChI

InChI=1S/C13H28O4S2/c1-5-8-9-10-11-12(4)13(18(14,15)6-2)19(16,17)7-3/h12-13H,5-11H2,1-4H3

InChI Key

HZMXJVJBVGTEOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C(S(=O)(=O)CC)S(=O)(=O)CC

Origin of Product

United States

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